molecular formula C14H11ClN2O5 B4328152 dimethyl 2'-chloro-4-oxo-4H-1,3'-bipyridine-3,5-dicarboxylate

dimethyl 2'-chloro-4-oxo-4H-1,3'-bipyridine-3,5-dicarboxylate

Cat. No.: B4328152
M. Wt: 322.70 g/mol
InChI Key: GCROMGYWJQSBSZ-UHFFFAOYSA-N
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Description

Dimethyl 2’-chloro-4-oxo-4H-1,3’-bipyridine-3,5-dicarboxylate is a complex organic compound with the molecular formula C14H11ClN2O5. This compound is part of the bipyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2’-chloro-4-oxo-4H-1,3’-bipyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2’-chloro-4-oxo-4H-1,3’-bipyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Dimethyl 2’-chloro-4-oxo-4H-1,3’-bipyridine-3,5-dicarboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which dimethyl 2’-chloro-4-oxo-4H-1,3’-bipyridine-3,5-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate: This compound shares a similar bipyridine core but lacks the chloro and oxo functional groups.

    4,4’-Dimethoxycarbonyl-2,2’-bipyridine: Another related compound with methoxycarbonyl groups instead of the chloro and oxo groups.

Uniqueness

Dimethyl 2’-chloro-4-oxo-4H-1,3’-bipyridine-3,5-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These features make it valuable for specialized applications in research and industry.

Properties

IUPAC Name

dimethyl 1-(2-chloropyridin-3-yl)-4-oxopyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O5/c1-21-13(19)8-6-17(10-4-3-5-16-12(10)15)7-9(11(8)18)14(20)22-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCROMGYWJQSBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1=O)C(=O)OC)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 2'-chloro-4-oxo-4H-1,3'-bipyridine-3,5-dicarboxylate
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dimethyl 2'-chloro-4-oxo-4H-1,3'-bipyridine-3,5-dicarboxylate
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dimethyl 2'-chloro-4-oxo-4H-1,3'-bipyridine-3,5-dicarboxylate
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dimethyl 2'-chloro-4-oxo-4H-1,3'-bipyridine-3,5-dicarboxylate
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dimethyl 2'-chloro-4-oxo-4H-1,3'-bipyridine-3,5-dicarboxylate
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dimethyl 2'-chloro-4-oxo-4H-1,3'-bipyridine-3,5-dicarboxylate

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